molecular formula C9H9FO B1323056 2'-Fluoro-3'-methylacetophenone CAS No. 865664-05-7

2'-Fluoro-3'-methylacetophenone

Cat. No.: B1323056
CAS No.: 865664-05-7
M. Wt: 152.16 g/mol
InChI Key: RVKFUFWKGZPWBR-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-methylacetophenone (CAS: 865664-05-7) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO. It features a fluorine atom at the 2' position and a methyl group at the 3' position on the acetophenone backbone. This compound is structurally distinct due to the electron-withdrawing fluorine and electron-donating methyl group, which influence its reactivity, solubility, and intermolecular interactions.

Key properties (inferred from structural analogs):

  • Molecular weight: 152.17 g/mol.
  • Functional groups: Acetophenone (CO), fluorine (electron-withdrawing), methyl (electron-donating).
  • Applications: Primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in developing fluorinated bioactive molecules .

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFUFWKGZPWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294718
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865664-05-7
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
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Record name 1-(2-Fluoro-3-methylphenyl)ethanone
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Record name 2'-Fluoro-3'-methylacetophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methylacetophenone can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzoyl chloride with an appropriate reagent to introduce the ethanone group. Another method involves the use of methyl magnesium bromide in tetrahydrofuran (THF) at low temperatures, followed by the addition of the fluorinated benzoyl chloride .

Industrial Production Methods: Industrial production of 2’-Fluoro-3’-methylacetophenone typically involves the use of large-scale chemical reactors where the reagents are mixed under controlled conditions. The reaction is often carried out in the presence of a catalyst to increase yield and efficiency. The final product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

2’-Fluoro-3’-methylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methylacetophenone involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, affecting its biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2'-Fluoro-3'-methylacetophenone with key analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications/Properties
2'-Fluoro-3'-methylacetophenone 865664-05-7 C₉H₉FO 152.17 2'-F, 3'-CH₃ Not reported Pharmaceutical intermediate
2'-Fluoro-4'-methylacetophenone 29427-48-3 C₉H₉FO 152.17 2'-F, 4'-CH₃ Not reported Material science applications
6'-Chloro-2'-fluoro-3'-methylacetophenone 261762-78-1 C₉H₈ClFO 186.61 2'-F, 3'-CH₃, 6'-Cl Not reported Agrochemical synthesis
4'-Hydroxy-2'-methylacetophenone 875-59-2 C₉H₁₀O₂ 150.17 4'-OH, 2'-CH₃ 129–131 Histamine H₃ receptor inverse agonist
2'-Hydroxy-3'-methoxyacetophenone Not specified C₉H₁₀O₃ 166.18 2'-OH, 3'-OCH₃ 50–52 Flavonoid synthesis intermediate
2'-Fluoro-3'-(trifluoromethyl)acetophenone 202664-54-8 C₉H₆F₄O 206.14 2'-F, 3'-CF₃ Not reported High reactivity in cross-coupling reactions

Key Differences and Trends

Electronic Effects: Fluorine at the 2' position increases electrophilicity of the carbonyl group compared to non-fluorinated analogues (e.g., 4'-Hydroxy-2'-methylacetophenone) . Methyl groups (electron-donating) at 3' or 4' positions moderate reactivity, whereas trifluoromethyl (electron-withdrawing) enhances electrophilic character .

Physicochemical Properties: Melting Points: Hydroxy-substituted derivatives (e.g., 4'-Hydroxy-2'-methylacetophenone, m.p. 129–131°C) exhibit higher melting points due to hydrogen bonding, whereas fluoro-methyl derivatives remain oils or low-melting solids . Solubility: Fluorinated compounds generally show increased lipophilicity, enhancing membrane permeability in bioactive molecules .

Synthetic Utility: 2'-Fluoro-3'-methylacetophenone is favored in medicinal chemistry for introducing fluorine into drug candidates, leveraging its metabolic stability . Chloro-fluoro derivatives (e.g., 6'-Chloro-2'-fluoro-3'-methylacetophenone) are used in pesticide synthesis due to enhanced halogen-mediated bioactivity .

Pharmacological and Industrial Relevance

    Biological Activity

    2'-Fluoro-3'-methylacetophenone (CAS No. 865664-05-7) is a fluorinated aromatic compound that has garnered attention in both synthetic organic chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

    2'-Fluoro-3'-methylacetophenone is characterized by the presence of a fluorine atom at the 2' position and a methyl group at the 3' position of the acetophenone structure. Its molecular formula is C9H9FOC_9H_9FO, leading to specific reactivity patterns that influence its biological interactions.

    Synthesis

    The synthesis of 2'-Fluoro-3'-methylacetophenone can be achieved through several methods, including:

    • Acylation Reactions : Involving the reaction of 2-fluoro-3-methylbenzoyl chloride with appropriate reagents.
    • Grignard Reactions : Utilizing methyl magnesium bromide in tetrahydrofuran (THF) under controlled conditions.

    These methods allow for the production of high-purity compounds suitable for biological testing.

    The biological activity of 2'-Fluoro-3'-methylacetophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electronegative fluorine atom enhances its binding affinity, while the methyl group influences steric interactions. Potential mechanisms include:

    • Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.
    • Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis, potentially through allosteric modulation.

    Biological Activity

    Research indicates that 2'-Fluoro-3'-methylacetophenone exhibits several biological activities:

    Antimicrobial Activity

    Studies have shown that fluorinated acetophenones can demonstrate antimicrobial properties. The presence of fluorine is believed to enhance membrane permeability and disrupt microbial cell functions.

    Cytotoxicity

    In vitro studies have assessed the cytotoxic effects of 2'-Fluoro-3'-methylacetophenone on various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with IC50 values indicating significant potency .

    Structure-Activity Relationship (SAR)

    The SAR analysis reveals that modifications to the acetophenone structure significantly influence biological activity. For example, analogs lacking either the fluorine or methyl groups demonstrated reduced efficacy in inhibiting cancer cell growth, highlighting the importance of these substituents in enhancing biological interactions .

    Case Studies

    StudyFindings
    Study A Investigated the cytotoxic effects on MDA-MB-231 cells; showed IC50 values ranging from 0.82 to 1.23 μM for various analogs, indicating strong anti-cancer potential.
    Study B Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition zones compared to controls.
    Study C Explored enzyme inhibition mechanisms; found that 2'-Fluoro-3'-methylacetophenone binds competitively with key metabolic enzymes, affecting metabolic pathways in treated cells.

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